

Application Notes and Protocols for Cell Labeling using Methyltetrazine-PEG4-NHS Ester

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Compound of Interest

Compound Name: Methyltetrazine-PEG4-NHS Ester

Cat. No.: B609004

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Introduction

Methyltetrazine-PEG4-NHS Ester is a bifunctional linker that enables a powerful two-step cell labeling strategy.[1] This reagent is central to bioorthogonal chemistry, allowing for the precise attachment of a methyltetrazine moiety to biomolecules that possess primary amines, such as proteins on the cell surface.[2][3] The key features of this reagent include a highly reactive N-hydroxysuccinimide (NHS) ester, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a stable methyltetrazine group.[4][5]

The labeling process first involves the covalent modification of cell surface proteins with **Methyltetrazine-PEG4-NHS Ester**. The NHS ester reacts efficiently with primary amines (e.g., on lysine residues) under physiological or slightly basic conditions to form a stable amide bond.[6][7] The PEG4 spacer enhances the water solubility of the reagent and the resulting conjugate, while also minimizing steric hindrance, which improves the efficiency of subsequent reactions.[1][8]

In the second step, a molecule of interest (e.g., a fluorescent dye, a therapeutic agent, or an imaging probe) that has been pre-functionalized with a trans-cyclooctene (TCO) group is introduced. The methyltetrazine on the cell surface then undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with the TCO group.[9][10] This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency within a complex biological environment without interfering with native cellular processes.[11][12]

Product Information

Property	Value	Reference
Compound Name	Methyltetrazine-PEG4-NHS Ester	[4]
Molecular Formula	C ₂₄ H ₃₁ N ₅ O ₉	[3]
Molecular Weight	533.54 g/mol	[2]
Appearance	Pink solid	[3]
Purity	≥ 95% (HPLC)	[3]
Solubility	Soluble in DMSO, DMF, DCM	[9]
Storage Conditions	Store at -20°C, desiccated and protected from light.	[8] [13]

Experimental Protocols

Protocol 1: Preparation of Reagent Stock Solutions

Proper preparation and handling of stock solutions are critical to avoid hydrolysis of the NHS ester and ensure successful labeling.[\[6\]](#)

Materials:

- **Methyltetrazine-PEG4-NHS Ester**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[\[14\]](#)
- Microcentrifuge tubes

Procedure:

- Bring the vial of **Methyltetrazine-PEG4-NHS Ester** to room temperature before opening to prevent water condensation.[\[6\]](#)
- Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mM).

- Vortex briefly to ensure the compound is fully dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C, desiccated and protected from light.[\[13\]](#) Prepare aqueous solutions immediately before use.[\[13\]](#)

Protocol 2: Labeling of Cell Surface Proteins

This protocol describes the covalent attachment of the methyltetrazine moiety to primary amines on the surface of live cells.

Materials:

- Suspension or adherent cells
- Phosphate-buffered saline (PBS), pH 7.2-7.4
- Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (amine-free)[\[14\]](#)
- **Methyltetrazine-PEG4-NHS Ester** stock solution (from Protocol 1)
- Quenching buffer (e.g., 100 mM glycine or Tris-HCl in PBS)
- Cell culture medium

Procedure:

- Cell Preparation:
 - Suspension cells: Harvest cells and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold reaction buffer to a concentration of $1-10 \times 10^6$ cells/mL.
 - Adherent cells: Wash cells grown in a culture dish twice with ice-cold PBS. Add ice-cold reaction buffer to cover the cell monolayer.
- Labeling Reaction:

- Add the **Methyltetrazine-PEG4-NHS Ester** stock solution to the cell suspension or the reaction buffer covering the adherent cells. The final concentration of the NHS ester may need to be optimized, but a starting point of 10-20 fold molar excess relative to the estimated amount of surface protein is recommended.^[10] For direct cell labeling, a concentration range of 10-100 µg/mL can be a starting point.^[6]
- Incubate for 30 minutes to 1 hour at room temperature or on ice to minimize endocytosis.^[15] Gently mix suspension cells periodically.
- Quenching:
 - Add quenching buffer to a final concentration of 10-100 mM to stop the reaction by consuming any unreacted NHS ester.
 - Incubate for 10-15 minutes.
- Washing:
 - Suspension cells: Centrifuge the cells and wash the pellet three times with ice-cold PBS.
 - Adherent cells: Aspirate the reaction mixture and wash the cells three times with ice-cold PBS.
- The methyltetrazine-labeled cells are now ready for the subsequent bioorthogonal reaction with a TCO-functionalized molecule.

Protocol 3: Bioorthogonal "Click" Reaction with TCO-Functionalized Molecules

This protocol describes the second step of the labeling process, where a TCO-containing molecule of interest is attached to the methyltetrazine-labeled cells.

Materials:

- Methyltetrazine-labeled cells (from Protocol 2)
- TCO-functionalized molecule (e.g., TCO-fluorescent dye)

- PBS or other suitable imaging/reaction buffer (pH 6.5-7.5)[13]

Procedure:

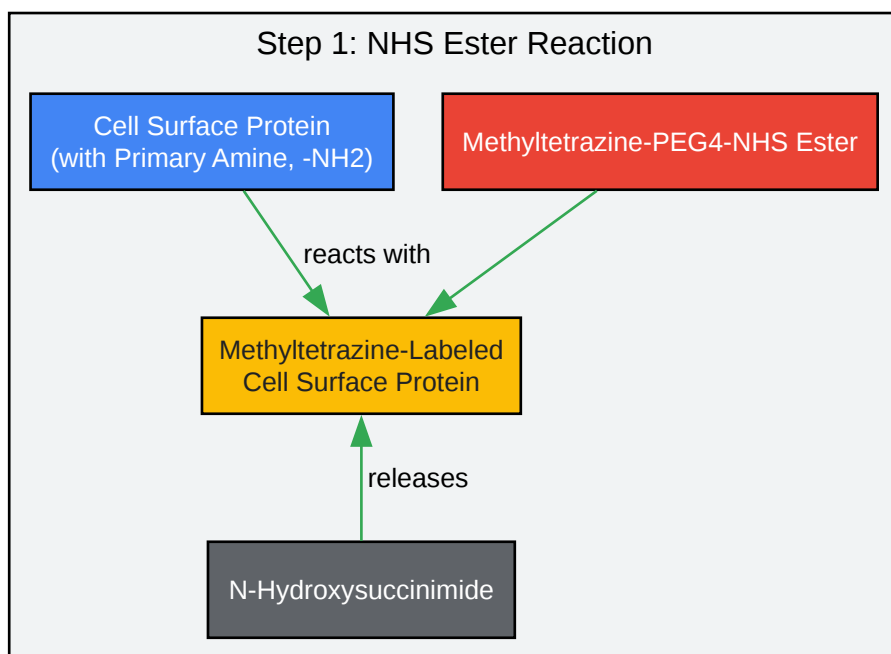
- Resuspend the methyltetrazine-labeled cells (or add buffer to adherent cells) in the desired reaction buffer.
- Add the TCO-functionalized molecule to the cells. A 1.5 to 10-fold molar excess of the TCO reagent relative to the estimated number of methyltetrazine sites is a good starting point.
- Incubate for 30-60 minutes at room temperature or 37°C. The reaction is typically rapid.[8]
- Wash the cells three times with PBS to remove any unreacted TCO-functionalized molecule.
- The cells are now labeled with the molecule of interest and are ready for downstream applications such as fluorescence microscopy, flow cytometry, or in vivo imaging.

Data Presentation

Table 1: Recommended Reaction Conditions

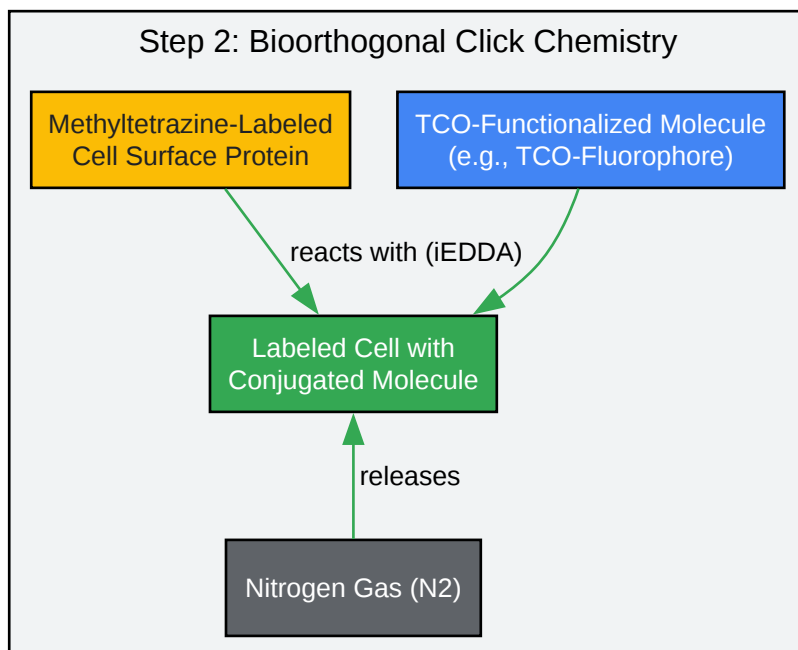
Parameter	Recommended Range	Notes	Reference
NHS Ester Reaction pH	7.0 - 9.0 (Optimal: 8.3-8.5)	Reaction with primary amines is pH-dependent. Avoid amine-containing buffers like Tris.	[8][14]
Protein Concentration	1 - 10 mg/mL	Higher concentrations can improve labeling efficiency.	[14][16]
Molar Excess of NHS Ester	8 - 20 fold (for purified protein)	Empirical value; may require optimization for specific proteins and cell types.	[10][14]
Reaction Time (NHS Ester)	30 - 60 minutes	Longer times may not significantly increase labeling and can lead to hydrolysis.	[8][15]
Click Reaction pH (TCO)	6.5 - 7.5	The maleimide group, if present on the TCO molecule, is most stable in this range.	[13]
Molar Excess of TCO	1.5 - 10 fold	A slight excess ensures efficient ligation to the tetrazine-labeled cells.	

Visualizations



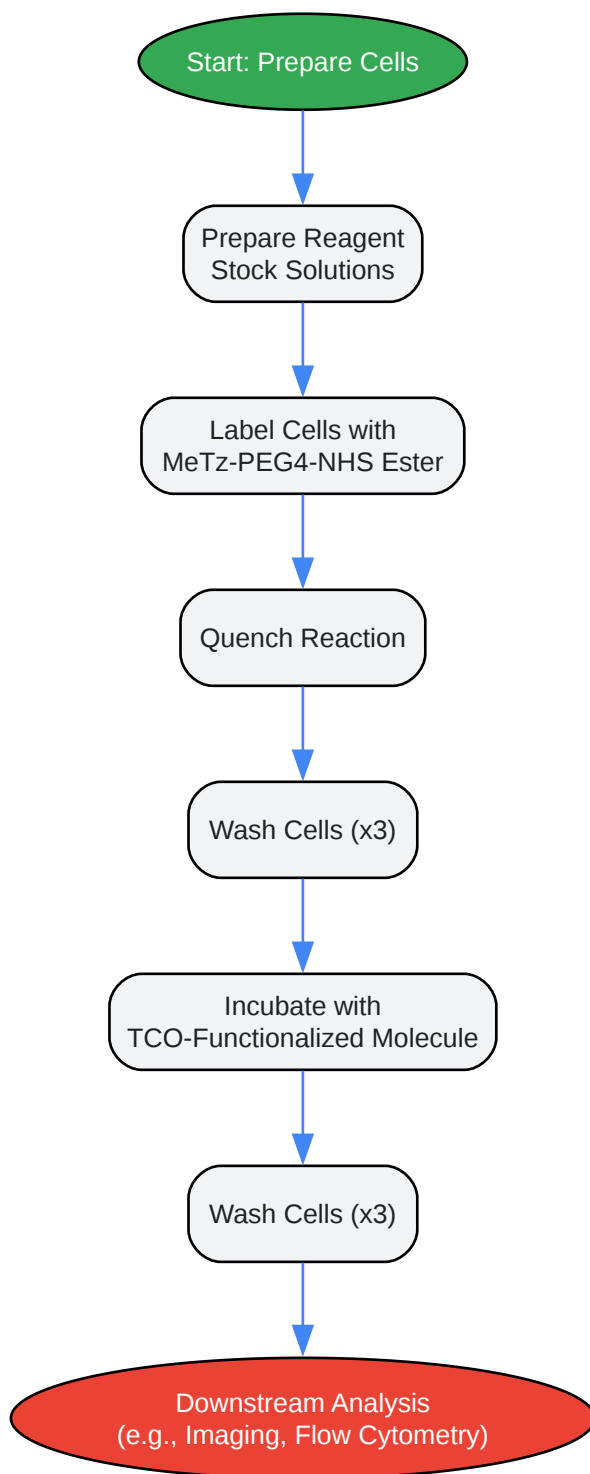
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Caption: Workflow of cell surface protein labeling with **Methyltetrazine-PEG4-NHS Ester**.



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Caption: Bioorthogonal ligation of a TCO-functionalized molecule to a methyltetrazine-labeled cell.



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Caption: Overall experimental workflow for two-step cell labeling.

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